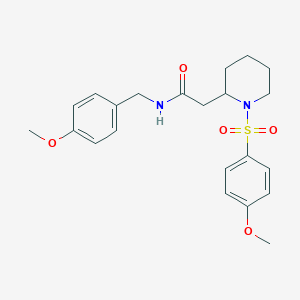

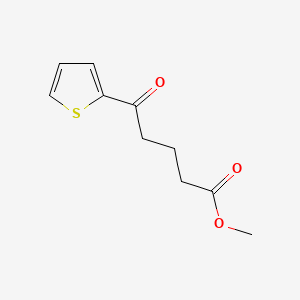

![molecular formula C24H19F3N2 B2426966 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole CAS No. 400078-12-8](/img/structure/B2426966.png)

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to N-substituted benzene-fused imidazoles . This particular compound has a trifluoromethyl group attached to the benzyl position and a methylstyryl group attached to the 2-position of the benzimidazole ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a trifluoromethyl group, and a methylstyryl group . The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

Benzimidazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The presence of the trifluoromethyl group might make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility . The presence of the aromatic benzimidazole ring could contribute to the compound’s stability and rigidity .Applications De Recherche Scientifique

Corrosion Inhibition

Benzimidazole derivatives, including 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole, have been investigated for their role in corrosion inhibition. A study by Yadav et al. (2013) examined benzimidazole derivatives as inhibitors for mild steel corrosion in HCl solution, showing increased efficiency with concentration and adherence to the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).

Antimicrobial and Antitubercular Activities

The antibacterial potential of benzimidazole derivatives is well documented. Sharma et al. (2012) synthesized novel benzimidazole derivatives showing profound antimicrobial activity against various bacteria (Sharma et al., 2012). Similarly, Maste et al. (2011) evaluated benzimidazole acetic acid derivatives for anti-tubercular and antimicrobial activities, finding promising results compared to standard drugs (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Synthesis and Structural Analysis

The synthesis and structural properties of benzimidazole derivatives are of significant interest. Hranjec et al. (2008) synthesized substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, studying their structure via spectroscopic methods and X-ray crystallography (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).

Antioxidant Activities

The antioxidant properties of benzimidazole derivatives have been explored in research. Ubale et al. (2017) synthesized novel benzimidazole derivatives and evaluated their antioxidant activity, showing significant results in inhibiting lipid peroxidation (Ubale, Vartale, & Sontakke, 2017).

Cancer Research

Benzimidazole derivatives have been studied for their potential in cancer treatment. Research by Hranjec et al. (2010) on benzimidazole derivatives related to acrylonitriles and quinolines showed pronounced antiproliferative activity on tumor cell lines, suggesting their potential as antitumor drugs (Hranjec, Pavlović, Marjanović, Kralj, & Karminski-Zamola, 2010).

Orientations Futures

The future research directions for this compound could involve studying its potential biological activities, given that many benzimidazole derivatives are biologically active . It could also be interesting to study its reactivity and the influence of the trifluoromethyl group on its chemical properties .

Propriétés

IUPAC Name |

2-[(E)-2-(4-methylphenyl)ethenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2/c1-17-9-11-18(12-10-17)13-14-23-28-21-7-2-3-8-22(21)29(23)16-19-5-4-6-20(15-19)24(25,26)27/h2-15H,16H2,1H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAWUEVFBCPWKI-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426884.png)

![1-[(2-Methoxyphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2426885.png)

![4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2426886.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426889.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2426891.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)

![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)

![2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426901.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2426906.png)